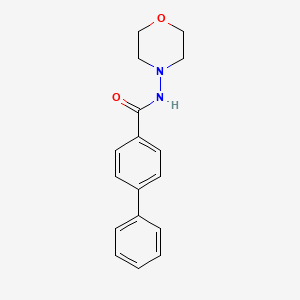
N-4-morpholinyl-4-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Synthesis of derivatives closely related to "N-4-morpholinyl-4-biphenylcarboxamide" involves condensation reactions of isocyanato compounds with morpholino-indazol amines, prepared from difluorobenzonitrile through amination with morpholine and subsequent cyclization with hydrazine hydrate. This method demonstrates a versatile approach to synthesizing a variety of morpholino-indazole derivatives exhibiting antitumor activities (Ji et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated through crystallography, revealing that they belong to specific crystal systems with detailed geometric parameters. For example, one derivative was found in the monoclinic system, indicating the compound's structural complexity and potential for diverse interactions (Lu et al., 2017).
Chemical Reactions and Properties
The chemical properties of these derivatives are highlighted by their ability to inhibit the proliferation of cancer cell lines, showcasing their potential as antitumor agents. The reactions leading to these properties involve sophisticated organic synthesis techniques, including condensation and cyclization reactions (Lu et al., 2020).
Physical Properties Analysis
Physical properties, such as crystal structure and binding modes, are crucial for understanding the compound's behavior in biological systems. X-ray crystallography provides insights into the compound's arrangement and potential interaction sites, which are essential for designing derivatives with improved efficacy and reduced toxicity (Adams et al., 2002).
Chemical Properties Analysis
The chemical properties analysis reveals the compound's reactivity, including its potential as a scaffold for further chemical modifications. Studies demonstrate the compound's versatility in forming bonds and its reactivity towards different chemical reagents, offering a pathway to synthesize a range of derivatives with varied biological activities (Zhu et al., 2012).
Wirkmechanismus
Target of Action
The primary target of N-4-morpholinyl-4-biphenylcarboxamide is the lysosomal pH . Lysosomes are membrane-bound subcellular organelles that maintain cellular homeostasis by generating a highly acidic environment . The compound is capable of regulating lysosomal pH, which is an important modulator for many cellular processes .
Mode of Action
This compound interacts with its targets by facilitating the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . This results in the alkalization of liposomes, disruption of the homeostasis of lysosomal pH, and inactivation of the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for the high efficiency of these compounds to modulate lysosomal pH .
Biochemical Pathways
The compound affects the biochemical pathways related to lysosomal pH regulation . By disrupting the homeostasis of lysosomal pH, it impacts the activity of lysosomal enzymes that are responsible for breaking down carbohydrates, nucleic acids, lipids, and proteins . These enzymes usually exert their maximal activity in an acidic environment (pH 4.5–5.0), and a shift towards alkalization can decrease or deactivate their activity .
Result of Action
The result of this compound’s action is the disruption of lysosomal pH homeostasis . This leads to the alkalization of lysosomes and the inactivation of the lysosomal Cathepsin B enzyme . The compound’s ability to modulate lysosomal pH may find a wide range of potential applications in the field of biomedicine .
Eigenschaften
IUPAC Name |
N-morpholin-4-yl-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(18-19-10-12-21-13-11-19)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSHRRPIOUVAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5789080.png)
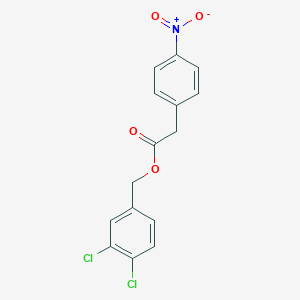
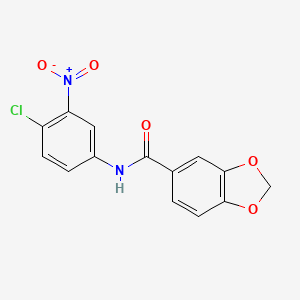
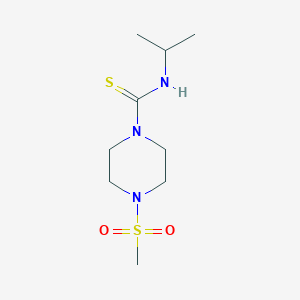
![isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5789097.png)
![6-chloro-2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5789105.png)
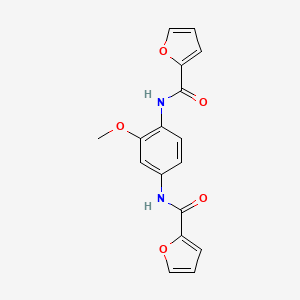
![2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5789125.png)


![4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5789142.png)

![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5789166.png)
![3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5789179.png)